

Propargyl a-D-mannopyranoside structure and IUPAC name.

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Compound of Interest		
Compound Name:	Propargyl a-D-mannopyranoside	
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An In-Depth Technical Guide to Propargyl α -D-Mannopyranoside

Propargyl α-D-mannopyranoside is a monosaccharide derivative that plays a significant role in glycobiology and the development of mannosylated structures for biomedical applications.[1][2] Its propargyl group provides a terminal alkyne handle, making it a valuable building block for "click" chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[3][4] This functionality allows for the efficient conjugation of mannose to various molecules and materials, which is crucial for creating targeted drug delivery systems, biosensors, and tools for cell imaging.[1] Mannose and its derivatives are of particular interest because they can be recognized by specific biological receptors, such as mannose-binding lectins, which are present on the surface of various cell types, including immune cells.[1]

Chemical Structure and Nomenclature

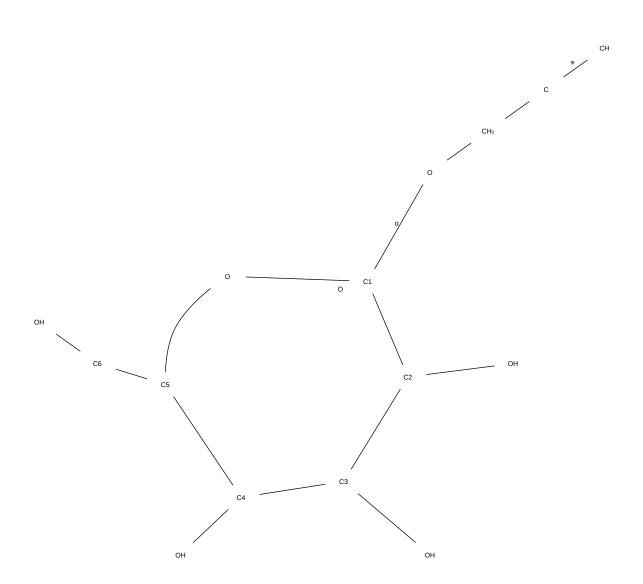
The precise arrangement of atoms and stereochemistry is critical for the biological activity of propargyl α -D-mannopyranoside.

IUPAC Name: (2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-(prop-2-yn-1-yloxy)oxane-3,4,5-triol[5]

Synonyms: 2-Propyn-1-yl α -D-mannopyranoside, **Propargyl A-D-Mannopyranoside**[2][6]

Chemical Structure:





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Caption: Chemical structure of propargyl $\alpha\text{-}D\text{-}mannopyranoside.}$



Physicochemical Properties

A summary of the key physicochemical properties of propargyl α -D-mannopyranoside is provided below.

Property	Value	Reference
CAS Number	854262-01-4	[6][7]
Molecular Formula	C ₉ H ₁₄ O ₆	[5][6][7]
Molecular Weight	218.20 g/mol	[5][7][8]
Appearance	White Crystalline Solid	[8]
Melting Point	118-120 °C	[8]
Solubility	Soluble in water, methanol, and ethanol; weakly soluble in ethyl acetate.	[8]
Purity	Min. 98% (by ¹ H-NMR)	[8]
Storage	0 to 8 °C	[8]

Synthesis and Experimental Protocols

The synthesis of propargyl α -D-mannopyranoside can be approached through direct, one-step methods or a more controlled three-step protection-deprotection strategy.[1] The choice of method significantly impacts the purity and isomeric distribution of the final product.[1][3] One-step preparations are known to produce a mixture of isomers, including α - and β -mannopyranosides, as well as α - and β -mannofuranosides, which can be difficult to separate. [1][9] For applications requiring high anomeric purity, a three-step synthesis is preferable.[3][4]

One-Step Synthesis Protocols

1. Hydrochloric Acid Catalyzed Synthesis

This direct synthesis method involves the reaction of D-mannose with propargyl alcohol in the presence of hydrochloric acid.[1]



· Methodology:

- D-mannose (1.67 mmol) and propargyl alcohol (86.9 mmol) are combined in a roundbottom flask and stirred.
- Hydrochloric acid (0.45 mmol) is added to the mixture.
- The reaction is stirred overnight at room temperature.
- The solution is concentrated under vacuum.
- The product is purified by column chromatography (DCM/MeOH 9:1).[1]
- Outcome: This procedure results in a mixture of isomers. In one study, the ratio of propargyl-α-D-mannopyranoside to propargyl-β-D-mannopyranoside, propargyl-α-mannofuranoside, and propargyl-β-mannofuranoside was 28:12:51:9.[1]
- 2. Sulfuric Acid Catalyzed Synthesis

This method utilizes sulfuric acid adsorbed on silica as a catalyst.[9]

- Methodology:
 - To a suspension of D-mannose (1.67 mmol) in propargyl alcohol (8.33 mmol), sulfuric acid on silica (8.8 mg) is added.
 - The mixture is stirred at 65 °C for 2 hours.
 - The product is isolated by column chromatography, first eluting with DCM to remove excess propargyl alcohol, followed by DCM/MeOH (15:1) to elute the product.[9]
- Outcome: This method also produces a mixture of anomers, with a reported yield of 37% containing 26% α-pyranoside, 8% β-pyranoside, 2% α-furanoside, and 1% β-furanoside.[9]

Three-Step Synthesis for High Purity α -Anomer

This approach involves the protection of the hydroxyl groups of mannose, followed by propargylation and deprotection to yield the pure α -anomer.[1]



Step 1: Per-O-acetylation of D-Mannose

Methodology: D-mannose is acetylated to protect the hydroxyl groups. This typically yields a
mixture of anomers of per-O-acetyl-mannopyranose.[1]

Step 2: Synthesis of Propargyl 2,3,4,6-Tetra-O-Acetyl-α-D-Mannopyranoside

- Methodology:
 - Peracetylated mannose (21.3 mmol) is dissolved in anhydrous DCM (80 mL) under an argon atmosphere.
 - Propargyl alcohol (107.6 mmol) is added, and the solution is cooled to 0 °C.
 - Boron trifluoride etherate (BF₃·OEt₂) (107.2 mmol) is added dropwise.
 - The reaction mixture is brought to room temperature and stirred for 24 hours.
 - The solution is diluted with DCM (100 mL) and poured into ice-cold water (150 mL). The product is then extracted and purified.[1]

Step 3: Deprotection to Yield Propargyl α-D-Mannopyranoside

Methodology:

- The acetylated propargyl mannoside (14.9 mmol) is dissolved in a mixture of anhydrous
 DCM (10 mL) and anhydrous methanol (40 mL) under an inert atmosphere.
- Sodium methoxide solution (2.6 mL) is added, and the solution is stirred at room temperature for 24 hours.
- The mixture is neutralized with DOWEX H⁺ resin, filtered, and concentrated under vacuum.
- The final product is purified by column chromatography (DCM/MeOH 6:1).[1]
- Outcome: This multi-step process allows for the isolation of the pure propargyl-α-D-mannopyranoside.[3]



Synthesis Yield Comparison

The yield and isomeric purity of propargyl α -D-mannopyranoside are highly dependent on the synthetic route chosen.

Synthesis Method	Catalyst	Yield (%)	Anomer Ratio (α/β- Pyranoside)	Reference
One-Step	HCI	25 (total isomers)	7:3 (α:β)	[1]
One-Step	H₂SO₄ on silica	30-90	Predominantly α to 8:1	[1]
Three-Step	BF3·OEt2 / NaOMe	Not specified, but yields pure α-anomer	Pure α	[1][3]

Synthesis Workflow Diagram

The following diagram illustrates the three-step synthesis process, which is the preferred method for obtaining high-purity propargyl α -D-mannopyranoside.



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Caption: Workflow for the three-step synthesis of high-purity propargyl α -D-mannopyranoside.

Applications in Research and Drug Development

Propargyl α -D-mannopyranoside is a key intermediate in the synthesis of complex oligosaccharides and polysaccharides.[7] Its primary application lies in its use in click chemistry to attach mannose moieties to various substrates.[4] This has significant implications in several areas of research and development:



- Targeted Drug Delivery: Mannosylated nanoparticles or drug conjugates can be targeted to cells expressing mannose receptors, such as macrophages and dendritic cells, for improved therapeutic efficacy and reduced side effects.[1]
- Glycobiology Research: It serves as a tool for studying carbohydrate-protein interactions and the role of glycans in biological processes.
- Biomaterial Functionalization: Scaffolds and surfaces can be functionalized with mannose to modulate cell adhesion and biological response in tissue engineering applications.[10]
- Inhibitor Studies: It has been investigated as an inhibitor of methylation reactions, which are important in processes like DNA replication.

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